molecular formula C10H15N3O4S B7568938 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7568938
M. Wt: 273.31 g/mol
InChI Key: XOWMFVTYMINSSU-UHFFFAOYSA-N
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Description

1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of sulfonamide derivatives It features a pyrrolidine ring, a dimethylated imidazole moiety, and a carboxylic acid group

Properties

IUPAC Name

1-(1,2-dimethylimidazol-4-yl)sulfonylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-7-11-9(6-12(7)2)18(16,17)13-4-3-8(5-13)10(14)15/h6,8H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWMFVTYMINSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1,2-dimethylimidazole with chlorosulfonic acid to introduce the sulfonyl group, followed by subsequent reactions to incorporate the pyrrolidine and carboxylic acid functionalities.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: The sulfonyl group can be reduced to sulfides or sulfoxides.

  • Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Sulfides and sulfoxides.

  • Substitution: Substituted imidazoles and pyrrolidines.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: It may be employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The sulfonyl group enhances the compound's stability and reactivity.

Comparison with Similar Compounds

  • 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

  • 1-((2-Methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid

  • 1-((1,2-Dimethyl-1H-imidazol-4-yl)methyl)pyrrolidine-3-carboxylic acid

Uniqueness: 1-((1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl)pyrrolidine-3-carboxylic acid stands out due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. This compound's dual functionality, combining both sulfonyl and carboxylic acid groups, makes it particularly versatile in various applications.

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